Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy acids and derivatives It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 2-fluoro-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-fluoro-4-hydroxyphenyl)-2-oxopropanoate.
Reduction: Formation of 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanol.
Substitution: Formation of 3-(2-amino-4-hydroxyphenyl)-2-hydroxypropanoate or similar derivatives.
Scientific Research Applications
Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and fluorine groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-4-hydroxybenzoate
- 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid
- 2-fluoro-4-hydroxyphenyl-1,2,3-thiadiazole
Uniqueness
Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11FO4 |
---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO4/c1-15-10(14)9(13)4-6-2-3-7(12)5-8(6)11/h2-3,5,9,12-13H,4H2,1H3 |
InChI Key |
MBYYIUDZDDKMNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.